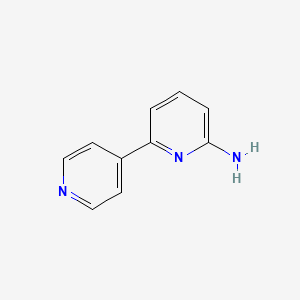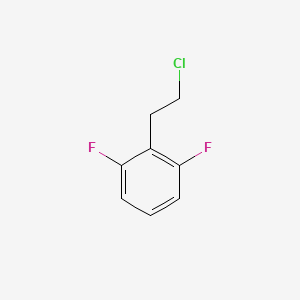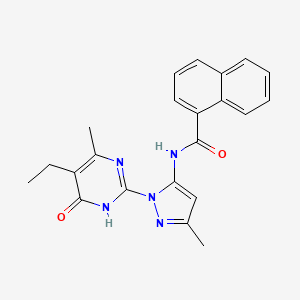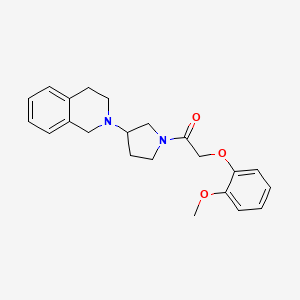
3,5-diethyl-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-diethyl-1-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular formula of “3,5-diethyl-1-phenyl-1H-pyrazole” is C11H12N2 . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Electrophilic attack occurred regioselectively at the C4 atom in the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents in Cancer Treatment
Pyrazole derivatives, including those similar to 3,5-diethyl-1-phenyl-1H-pyrazole, have been synthesized and evaluated for their potential as antiproliferative agents in cancer treatment. Studies on novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives showed significant cytotoxic effects against breast cancer and leukemic cells, indicating their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
Development of Efficient Organic Emitters
Research involving 3(5)-phenyl-1H-pyrazoles has led to the development of highly efficient organic crystalline solids with deep-blue fluorescence. These compounds have potential applications in organic light-emitting devices (OLEDs) and other electronic applications (Tang et al., 2016).
Corrosion Inhibition and Antimicrobial Applications
Pyrazole derivatives have been synthesized and evaluated as corrosion inhibitors, particularly for copper alloy dissolution in basic mediums. Additionally, these compounds have demonstrated higher antibacterial activities than conventional bactericide agents, suggesting their potential in antimicrobial applications (Sayed et al., 2018).
Molecular Docking and Pharmacokinetic Properties
Multi-heterocyclic anti-bacterial drugs based on pyrazole derivatives have been synthesized and analyzed for their antibacterial activities. Molecular docking studies, along with the prediction of pharmacokinetic properties, have been performed to understand their potential as pharmaceutical agents (Dhevaraj et al., 2019).
Electro-Organic Synthesis
Electrocatalyzed N–N coupling and ring cleavage reactions of 1H-pyrazoles have been investigated, leading to the synthesis of new heterocyclic compounds. This research has implications for the development of novel synthetic pathways in organic chemistry (Zandi et al., 2021).
Optical and Electronic Properties
Studies on pyrazole derivatives have focused on their optical and electronic properties. For instance, research on N-{4-[(4′-N,N-diethylamino)styryl]phenyl}pyrazole with D-π-A style explored its UV and fluorescence spectra, contributing to our understanding of their potential in optoelectronic applications (Hao Fu-ying, 2008).
Structural and Spectral Studies
Structural and spectral studies of pyrazole derivatives, including single-crystal X-ray diffraction and NMR analysis, have been conducted. These studies are crucial for understanding the molecular structure and potential applications of these compounds in various fields, such as material science (Vyas et al., 2012).
Wirkmechanismus
The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative and its biological target. For example, a synthesized pyrazole derivative was discussed as causing 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Zukünftige Richtungen
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Eigenschaften
IUPAC Name |
3,5-diethyl-1-phenylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-11-10-12(4-2)15(14-11)13-8-6-5-7-9-13/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVIGIQSXKHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=CC=C2)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-phenyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2411790.png)
![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2411797.png)
![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2411799.png)




![3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411805.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2411807.png)
![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2411808.png)
